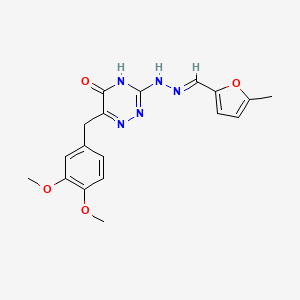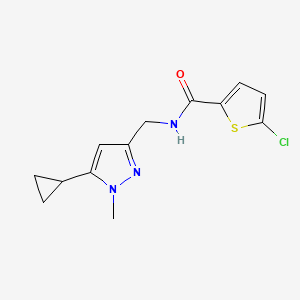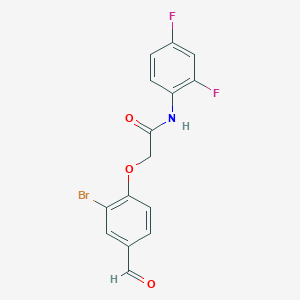
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have several unique properties that make it an attractive candidate for use in various scientific applications. In
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, which can ultimately lead to the death of these cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, which can ultimately lead to the death of these cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of cancer cells, making it an attractive candidate for use in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide. One area of research is in the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, more research is needed to explore the potential use of this compound in the treatment of other diseases and conditions beyond cancer.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-bromo-4-formylphenol with N-(2,4-difluorophenyl)acetamide in the presence of a catalyst. This reaction results in the formation of 2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide.
Applications De Recherche Scientifique
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its potential use in scientific research. One of the main areas of research for this compound is in the field of cancer research. This compound has been shown to have potent anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO3/c16-11-5-9(7-20)1-4-14(11)22-8-15(21)19-13-3-2-10(17)6-12(13)18/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYVATYGIULUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

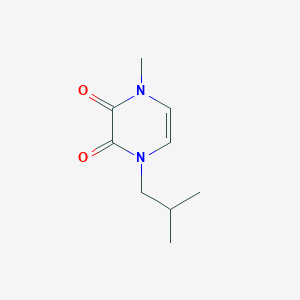
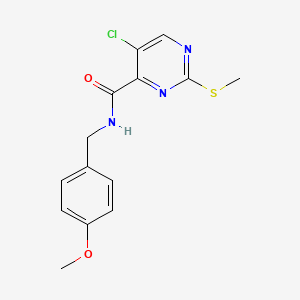
![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)
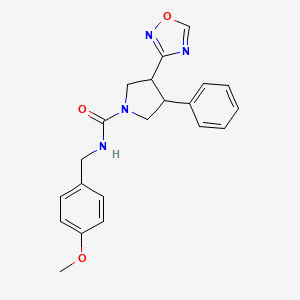

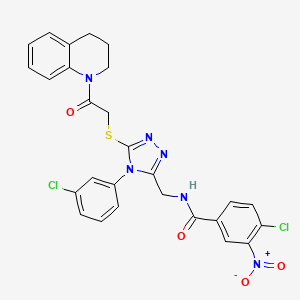

methanone O-(4-methoxybenzyl)oxime](/img/structure/B2634403.png)
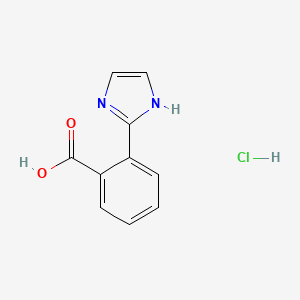
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

